Product packaging for Methylenebis(N,N-dimethyldithiocarbamate)(Cat. No.:CAS No. 22656-77-5)

Methylenebis(N,N-dimethyldithiocarbamate)

Cat. No.: B1619193
CAS No.: 22656-77-5
M. Wt: 254.5 g/mol
InChI Key: SVEFOVSCPCGMJS-UHFFFAOYSA-N
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Description

Methylenebis(N,N-dimethyldithiocarbamate) is a synthetic organosulfur compound belonging to the dithiocarbamate class, known for its versatile applications and strong metal-chelating properties . Dithiocarbamates are widely utilized in agricultural research as broad-spectrum, multi-site fungicides due to their efficacy and low production costs . Beyond agrochemical studies, this compound serves as a valuable precursor in materials science for the synthesis of metal sulfide nanoparticles and as a ligand for creating metal complexes . Its mechanism of action is primarily attributed to its ability to inhibit various enzymes by forming complexes with essential metal ions, disrupting critical biological processes in target organisms . Researchers employ Methylenebis(N,N-dimethyldithiocarbamate) in various fields, including polymer science as a vulcanization accelerator , environmental science for heavy metal remediation from wastewater , and medicinal chemistry exploration, where dithiocarbamate derivatives are investigated for antimicrobial and anticancer properties . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Proper safety data sheets (SDS) must be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2S4 B1619193 Methylenebis(N,N-dimethyldithiocarbamate) CAS No. 22656-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethylcarbamothioylsulfanylmethyl N,N-dimethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S4/c1-8(2)6(10)12-5-13-7(11)9(3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEFOVSCPCGMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)SCSC(=S)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177195
Record name Carbamic acid, dimethyldithio-, methylene ester
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Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22656-77-5
Record name Methylenebis(dimethyldithiocarbamate)
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Record name Carbamic acid, methylene ester
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Record name Carbamic acid, dimethyldithio-, methylene ester
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Record name METHYLENEBIS(DIMETHYLDITHIOCARBAMATE)
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Synthetic Methodologies and Reaction Engineering for Methylenebis N,n Dimethyldithiocarbamate

Established Pathways for Methylenebis(N,N-dimethyldithiocarbamate) Synthesis

The primary route for synthesizing Methylenebis(N,N-dimethyldithiocarbamate) involves a multi-component condensation reaction. This approach is favored for its efficiency and the direct formation of the desired product from readily available precursors.

Multi-component Condensation Reactions for Dithiocarbamate (B8719985) Formation

The synthesis of dithiocarbamates, including Methylenebis(N,N-dimethyldithiocarbamate), is often achieved through a one-pot reaction involving an amine, carbon disulfide, and an alkylating or coupling agent. nih.govorganic-chemistry.org This method is highly atom-economical, meaning a large proportion of the starting materials are incorporated into the final product, thus minimizing waste. nih.gov The reaction proceeds via the initial formation of a dithiocarbamate salt from the amine and carbon disulfide, which is then coupled with an appropriate electrophile.

In the specific case of Methylenebis(N,N-dimethyldithiocarbamate), two equivalents of the dimethyldithiocarbamate (B2753861) anion are reacted with a methylene-bridging compound, typically a dihalomethane like methylene (B1212753) chloride. This reaction can be performed under various conditions, including in the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous dithiocarbamate salt and the organic dihalomethane. researchgate.netresearchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The yield and selectivity of Methylenebis(N,N-dimethyldithiocarbamate) synthesis are highly dependent on the careful control of several reaction parameters. These include temperature, the choice of solvent (or lack thereof), the type of catalyst, and the nature of the reactants themselves.

For instance, in the synthesis of analogous bis(dithiocarbamates), temperature control is crucial. The initial reaction between the amine and carbon disulfide is often exothermic and may require cooling to prevent the formation of byproducts. Subsequent alkylation with the methylene-bridging agent may require heating to ensure the reaction proceeds to completion in a reasonable timeframe.

The choice of the halogen in the dihalomethane can also influence the reaction rate and yield. While methylene chloride is commonly used, other dihalomethanes could potentially be employed, with iodides generally being more reactive than chlorides and bromides. researchgate.net The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can significantly enhance the reaction rate and yield by facilitating the transfer of the dithiocarbamate anion from the aqueous phase to the organic phase where the reaction with methylene chloride occurs. researchgate.netresearchgate.net Studies on similar systems have shown that the choice of phase-transfer catalyst can have a substantial impact on the final product yield. researchgate.net

Table 1: Effect of Various Phase Transfer Catalysts on Dithiocarbamate Yield (Illustrative Example)

CatalystYield (%)
Tetrabutylammonium Iodide (TBAI)Moderate
Tetrabutylammonium Bromide (TBAB)Moderate
Benzyl Trimethyl Ammonium Hydroxide (Triton-B)High

Note: This table is illustrative and based on general findings for dithiocarbamate synthesis; specific yields for Methylenebis(N,N-dimethyldithiocarbamate) would require dedicated experimental data.

Utilization of Precursors in Methylenebis(N,N-dimethyldithiocarbamate) Synthesis (e.g., Dimethylamine (B145610), Carbon Disulfide, Methylene Chloride)

The core precursors for the synthesis of Methylenebis(N,N-dimethyldithiocarbamate) are:

Dimethylamine: This secondary amine provides the nitrogen and methyl groups of the dithiocarbamate moiety.

Carbon Disulfide: This reagent reacts with dimethylamine to form the dimethyldithiocarbamate anion, which is the key nucleophile in the subsequent coupling step.

Methylene Chloride (Dichloromethane): This dihalomethane acts as the electrophilic coupling agent, providing the central methylene bridge that links two dimethyldithiocarbamate units.

The reaction stoichiometry typically involves two equivalents of dimethylamine reacting with two equivalents of carbon disulfide to form two equivalents of the dimethyldithiocarbamate salt. These then react with one equivalent of methylene chloride to yield the final product. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiocarbamate salt.

Green Chemistry Approaches in Dithiocarbamate Synthesis Relevant to Methylenebis(N,N-dimethyldithiocarbamate)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. This is particularly relevant for the large-scale production of compounds like dithiocarbamates.

Solvent-Free and Mild Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Several studies have demonstrated the successful synthesis of dithiocarbamates under solvent-free conditions. nih.govresearchgate.netorganic-chemistry.org These reactions are often carried out by simply mixing the neat reactants, sometimes with gentle heating. nih.gov This approach not only reduces waste but can also lead to higher reaction rates and easier product isolation. nih.govorganic-chemistry.org

The development of catalyst-free methods for dithiocarbamate synthesis further enhances the green credentials of the process by avoiding the use of potentially toxic and expensive metal catalysts. nih.govresearchgate.net Many of these reactions can proceed under mild conditions, such as at room temperature, which reduces energy consumption. nih.gov

Sustainable Synthesis Strategies for Reduced Environmental Impact

Beyond solvent-free conditions, other sustainable strategies are being explored for dithiocarbamate synthesis. The use of greener, more benign solvents, such as water or deep eutectic solvents (DES), is a promising alternative to traditional organic solvents. rsc.org These solvents are often non-toxic, biodegradable, and can sometimes be recycled and reused, further minimizing the environmental footprint of the synthesis. rsc.org

Photocatalytic methods, which utilize visible light to drive the reaction, represent another innovative and green approach. rsc.org These methods can often be performed at ambient temperature and without the need for traditional catalysts, offering a more sustainable and energy-efficient synthetic route. rsc.org The exploration of such green methodologies is crucial for the future of chemical manufacturing, aiming to produce valuable compounds like Methylenebis(N,N-dimethyldithiocarbamate) with minimal environmental impact.

Mechanistic Studies on Chemical Reactivity and Transformation of Methylenebis N,n Dimethyldithiocarbamate

Methylenebis(N,N-dimethyldithiocarbamate) as a Formyl Anion Equivalent in Organic Synthesis

The application of Methylenebis(N,N-dimethyldithiocarbamate) as a masked formyl anion provides a valuable method for the synthesis of aldehydes. This process involves the deprotonation of the central methylene (B1212753) group, followed by alkylation and subsequent hydrolysis of the resulting dithioacetal derivative.

Lithiomethylene Derivative Formation and Reactivity

The formation of a reactive lithiomethylene derivative is the initial and crucial step in the utilization of Methylenebis(N,N-dimethyldithiocarbamate) as a formyl anion equivalent. Treatment of the parent compound with a strong base, such as n-butyllithium, results in the abstraction of a proton from the central methylene bridge. This deprotonation is facilitated by the electron-withdrawing nature of the two adjacent dithiocarbamate (B8719985) groups, which stabilize the resulting carbanion.

The generated lithiomethylene derivative is a potent nucleophile. The negative charge on the central carbon atom is stabilized by the sulfur atoms of the dithiocarbamate moieties. This stabilized carbanion can readily participate in nucleophilic addition and substitution reactions with a variety of electrophiles, most notably alkyl halides.

Alkylation and Hydrolysis Mechanisms in Aldehyde Synthesis

The synthetic utility of the lithiomethylene derivative of Methylenebis(N,N-dimethyldithiocarbamate) is realized through a two-step sequence of alkylation and hydrolysis.

Alkylation Mechanism: The lithiated intermediate readily reacts with alkyl halides in a standard nucleophilic substitution reaction. The carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. This step effectively introduces the desired alkyl group onto the former methylene bridge.

Coordination Chemistry and Ligand Behavior of Methylenebis(N,N-dimethyldithiocarbamate)

The dithiocarbamate functional groups within Methylenebis(N,N-dimethyldithiocarbamate) are excellent chelating agents for a wide range of transition metal ions. nih.govnih.gov The presence of two such groups in a single molecule allows for diverse and interesting coordination behavior, including the formation of both mononuclear and polynuclear complexes.

Chelation Mechanisms with Transition Metal Ions

Methylenebis(N,N-dimethyldithiocarbamate) can coordinate to transition metal ions in several ways, primarily acting as a bidentate or a bridging ligand. researchgate.net

Bidentate Chelation: Each dithiocarbamate moiety can act as a bidentate ligand, coordinating to a single metal center through both sulfur atoms. nih.govnih.gov This forms a stable four-membered chelate ring. nih.gov In this mode, the entire Methylenebis(N,N-dimethyldithiocarbamate) molecule can potentially bind to two different metal centers, acting as a bridging ligand between them.

Bridging Coordination: The flexible methylene linker allows the two dithiocarbamate groups to coordinate to different metal ions, leading to the formation of polynuclear or polymeric structures. researchgate.net In some instances, one dithiocarbamate group may chelate one metal ion while the other bridges to a second metal center. researchgate.net The specific coordination mode adopted depends on factors such as the nature of the metal ion, the reaction stoichiometry, and the presence of other coordinating ligands.

The ability of dithiocarbamates to act as strong chelating agents is attributed to the presence of two sulfur donor atoms. nih.gov

Structural Elucidation of Metal-Methylenebis(N,N-dimethyldithiocarbamate) Complexes

For instance, in typical mononuclear bis(dithiocarbamato) complexes of divalent transition metals, the geometry can range from square planar (e.g., for Ni(II), Pd(II), Pt(II), and Cu(II)) to tetrahedral (e.g., for Zn(II)). researchgate.netmdpi.comnih.gov In dinuclear complexes where a bis(dithiocarbamate) ligand bridges two metal centers, a variety of coordination geometries can be observed, including distorted trigonal bipyramidal and tetrahedral arrangements. researchgate.net

Below is a table summarizing typical structural parameters for selected transition metal dithiocarbamate complexes, illustrating the coordination environment around the metal center.

Metal IonCoordination GeometryM-S Bond Lengths (Å)S-M-S Bite Angle (°)
Ni(II)Distorted Square Planar2.19 - 2.22~79
Cu(II)Distorted Square Planar2.29 - 2.33~76
Zn(II)Distorted Tetrahedral2.33 - 2.45~77
Co(III)Distorted Octahedral2.25 - 2.29~76
Pd(II)Square Planar2.30 - 2.34~75

Note: The data presented are representative values for dithiocarbamate complexes and may vary depending on the specific ligand and crystal packing forces.

Influence of Ligand Resonance Structures on Coordination Properties

The coordination properties of the dithiocarbamate moiety are significantly influenced by the contribution of several resonance structures. wikipedia.org The three main canonical forms are:

A structure with a carbon-sulfur double bond and a single bond to the other sulfur, with the negative charge localized on the singly bonded sulfur.

A structure with a carbon-nitrogen double bond (the "thioureide" form), where the nitrogen lone pair is delocalized into the C-N bond, and both sulfur atoms bear a partial negative charge. wikipedia.orgnih.gov

A structure where the negative charge is delocalized equally between the two sulfur atoms.

The delocalization of the nitrogen lone pair of electrons into the dithiocarbamate backbone gives the C-N bond partial double bond character and increases the electron density on the sulfur atoms. wikipedia.org This "thioureide" resonance form is considered a hard ligand and is effective at stabilizing metal centers in higher oxidation states. nih.gov Conversely, the other resonance forms are considered soft and are adept at stabilizing soft metals in lower oxidation states. nih.gov The significant contribution of the resonance structure where the negative charge is shared between both sulfur atoms explains the common symmetrical chelation of dithiocarbamates to metal ions. nih.gov This electronic flexibility allows dithiocarbamates to form stable complexes with a vast array of transition metals in various oxidation states. nih.govnih.gov

Investigation of Metal-Sulfur and Carbon-Nitrogen Bonding Dynamics in Complexes

The dithiocarbamate moiety typically functions as a mono-anionic, bidentate chelating ligand, coordinating to the metal ion through its two sulfur atoms. researchgate.netwikipedia.org This chelation forms a stable four-membered ring, which is a characteristic feature of these complexes. The nature of the M-S bonding can vary, leading to different coordination geometries. While symmetrical (isobidentate) chelation is common, where both M-S bonds are of equal length, other modes like monodentate and anisobidentate coordination are also known. researchgate.net In anisobidentate complexes, the two sulfur atoms bond to the metal center at unequal distances. researchgate.net The specific coordination mode and the M-S bond lengths are influenced by the nature of the metal ion, its oxidation state, and steric factors within the complex.

A defining characteristic of the dithiocarbamate ligand is the electronic delocalization within the N-CSS functional group. The carbon-nitrogen bond possesses significant partial double bond character, a feature that is explained by the contribution of the zwitterionic "thioureide" resonance form (Structure B in Figure 1). wikipedia.org In this resonance structure, the lone pair of electrons on the nitrogen atom is delocalized into the N-C bond, resulting in a formal positive charge on the nitrogen and negative charges on the sulfur atoms. wikipedia.org This pi-bonding character strengthens and shortens the C-N bond, leading to an increased barrier to rotation around it. wikipedia.org

Figure 1. Resonance structures of the dimethyldithiocarbamate (B2753861) moiety.

Spectroscopic techniques, particularly infrared (IR) spectroscopy, provide powerful insights into these bonding dynamics. The stretching frequency of the C-N bond, denoted as ν(C-N), is a critical diagnostic marker. researchgate.net Its appearance in the 1450-1580 cm⁻¹ range, which is intermediate between that of a typical C-N single bond (approx. 1250-1350 cm⁻¹) and a C=N double bond (approx. 1640-1690 cm⁻¹), serves as direct evidence of its partial double bond character. researchgate.net Upon coordination to a metal, the position of this band can shift, reflecting changes in the electronic distribution within the ligand.

Similarly, the C-S stretching frequency, ν(C-S), observed in the 980-1000 cm⁻¹ region, provides information about the sulfur coordination. researchgate.netresearchgate.net The presence of a single, sharp band in this area is often indicative of a symmetrical, bidentate coordination by the dithiocarbamate ligand. researchgate.net

Computational methods, such as Density Functional Theory (DFT), complement experimental data by allowing for the detailed calculation of geometric and electronic properties. nih.gov DFT studies can predict bond lengths, bond angles, and vibrational frequencies, offering a theoretical framework to understand and confirm the bonding nature observed experimentally. researchgate.net For instance, calculations can confirm the distorted square planar or octahedral geometries around metal centers and provide precise values for M-S bond lengths. nih.gov

The interplay between the M-S and C-N bonds is fundamental to the chemistry of Methylenebis(N,N-dimethyldithiocarbamate) complexes. The strength and nature of the M-S coordination directly influence the degree of electronic delocalization within the N-CSS fragment, which in turn affects the character of the C-N bond.

Interactive Data Tables

The following tables summarize typical spectroscopic and structural data for dithiocarbamate complexes, illustrating the key bonding characteristics discussed.

Table 1: Characteristic Infrared Stretching Frequencies in Dithiocarbamate Complexes Use the filter to select a specific bond type.

Bond TypeTypical Frequency Range (cm⁻¹)Significance
ν(C-N)1450 - 1580Indicates partial double bond character of the C-N bond (thioureide bond).
ν(C-S)980 - 1000A single sharp band suggests symmetrical bidentate coordination.
ν(M-S)300 - 450Relates to the metal-sulfur bond strength.

Table 2: Representative Bond Lengths in Metal Dithiocarbamate Complexes Click on column headers to sort the data.

BondTypical Bond Length (Å)Notes
C-N1.32 - 1.35Shorter than a C-N single bond (~1.47 Å) due to partial double bond character.
C-S1.71 - 1.74Reflects the delocalized bonding within the S-C-S group.
Ni-S2.20 - 2.23Data from related Ni(II) dithiocarbamate complexes.
Cu-S2.30 - 2.35Data from related Cu(II) dithiocarbamate complexes.
Sn-S2.52 - 2.98Can show significant variation in anisobidentate coordination.

Biological Activity and Environmental Fate Mechanisms

Elucidation of Antimicrobial and Biocidal Mechanisms

The biocidal activity of Methylenebis(N,N-dimethyldithiocarbamate) and related dithiocarbamate (B8719985) compounds stems from their ability to interfere with fundamental microbial processes. This interference is primarily achieved through their potent metal-chelating properties and the subsequent disruption of cellular homeostasis.

Dithiocarbamates are powerful chelating agents, a characteristic endowed by the two sulfur atoms in their structure which can readily form stable complexes with a wide array of metal ions. cdnsciencepub.com This ability is central to their antimicrobial action. Microorganisms require a delicate balance of essential transition metals, such as iron, zinc, and manganese, which serve as critical cofactors for a multitude of enzymes involved in respiration, DNA synthesis, and defense against oxidative stress. epa.gov

The mechanism of action involves the dithiocarbamate molecule binding to these essential metal ions, effectively sequestering them from the microbial cell. epa.gov This process, known as nutritional immunity, starves the pathogen of the metallic cofactors necessary for enzymatic reactions, leading to a breakdown in metabolic pathways and inhibiting growth and proliferation. epa.gov Furthermore, the chelation of the metal ion by the dithiocarbamate ligand can reduce the polarity of the resulting complex. This change in physicochemical properties may facilitate the transport of the compound across the lipid-rich microbial cell membrane, enhancing its intracellular bioavailability and disruptive potential. usgs.gov Heavy metals, once inside the cell, are highly reactive with critical functional groups of proteins, such as the sulfhydryl (-SH) groups found in many enzymes, leading to their inactivation. usgs.gov

A significant aspect of the biocidal activity of dithiocarbamates is their copper-dependent toxicity (CDT). nih.govnih.gov While chelation of essential metals is a starvation strategy, the interaction with copper represents a direct intoxication mechanism. Research on the related compound N,N-dimethyldithiocarbamate (DMDC) has shown that it acts as a potent copper-dependent antimicrobial against a broad range of pathogens, including bacteria like Streptococcus pneumoniae and Staphylococcus aureus, as well as fungi and parasites. nih.govnih.govwho.intresearchgate.net

The proposed mechanism involves the dithiocarbamate functioning as a copper ionophore. It chelates extracellular copper ions, forming a lipophilic complex that can readily shuttle the metal across the pathogen's cell membrane. who.intresearchgate.net This action bypasses the cell's normal regulatory mechanisms for copper uptake, leading to a rapid and uncontrolled influx of copper into the cytoplasm. who.int The resulting surge in intracellular copper concentration is highly toxic. It can cause the mismetallation of enzymes, where copper displaces the correct metal cofactor (like iron in iron-sulfur clusters), leading to enzyme inactivation and the production of reactive oxygen species (ROS). who.int This cascade of events disrupts cellular respiration, damages DNA and proteins, and ultimately results in rapid, bactericidal effects. who.intresearchgate.net

Table 1: Summary of Antimicrobial Mechanisms

Mechanism Description Key Molecular Target(s) Resulting Effect on Pathogen
Metal Chelation Sequesters essential metal ions required for microbial survival. Metalloenzymes requiring Fe, Zn, Mn cofactors. Interruption of metabolic pathways, inhibition of growth.
Copper-Dependent Toxicity (CDT) Acts as a copper ionophore, transporting toxic levels of copper into the cell. Intracellular copper homeostasis, iron-sulfur cluster proteins, various enzymes. Oxidative stress, enzyme inactivation, membrane damage, cell death.

While dithiocarbamates exhibit broad, multi-site activity, microorganisms possess the genetic plasticity to develop resistance. researchgate.netunimelb.edu.au Acquired resistance to dithiocarbamates can theoretically emerge through several general mechanisms. researchgate.net

One primary route is the alteration of drug uptake. Gram-negative bacteria, with their protective outer membrane, could develop mutations in porin channels that limit the permeability of the dithiocarbamate-metal complex into the cell. unimelb.edu.au A second major mechanism is the active efflux of the toxic agent. Microorganisms can acquire or upregulate genes encoding for efflux pumps, which are membrane proteins that recognize and actively transport the dithiocarbamate compound out of the cell before it can reach its target, thereby preventing the accumulation of toxic concentrations. researchgate.net

Another potential strategy involves modification of the drug's target. For copper-dependent toxicity, pathogens could enhance their intrinsic copper resistance mechanisms, such as upregulating native copper efflux pumps (e.g., the CopA system in S. pneumoniae) to expel the excess metal ions shuttled in by the dithiocarbamate. nih.gov Lastly, resistance could arise from mutations that alter the structure of target enzymes, making them less susceptible to inactivation by the chelated metal or the dithiocarbamate itself. unimelb.edu.au

Environmental Degradation Pathways and Mechanistic Insights

The persistence of Methylenebis(N,N-dimethyldithiocarbamate) in the environment is limited by its susceptibility to both chemical and photochemical degradation processes. Its stability is highly dependent on environmental conditions such as pH, the presence of metal ions, and exposure to sunlight.

The dithiocarbamate functional group is inherently unstable in aqueous environments, particularly under acidic conditions. nih.govresearchgate.net The decomposition is an acid-catalyzed hydrolysis, with the degradation rate being proportional to the hydrogen ion concentration (i.e., faster at lower pH). epa.govresearchgate.net Under slightly acidic conditions, the molecule decomposes to yield carbon disulfide (CS₂) and the corresponding amine, in this case, N,N-dimethylamine. cdnsciencepub.com

Conversely, dialkyldithiocarbamates like those comprising the Methylenebis structure are more stable in neutral to alkaline media. nih.govwho.int The half-life in the environment can vary significantly from hours to days, influenced by pH, temperature, and the specific environmental matrix. nih.gov A critical factor influencing hydrolytic stability is complexation with metal ions. The formation of metal-dithiocarbamate complexes, particularly with copper(II), can significantly inhibit acid-catalyzed hydrolysis, thereby increasing the compound's persistence in the environment. researchgate.net

Photolysis, or degradation by sunlight, is another significant pathway for the breakdown of dithiocarbamates in the environment. nih.govresearchgate.net Exposure to UV radiation can induce the degradation of the molecule in both water and on soil surfaces. nih.gov Studies on related dithiocarbamates show that this process contributes to their relatively rapid environmental degradation. nih.gov The rate and extent of photolytic degradation can be influenced by the presence of photosensitizers or photocatalysts in the environment, such as certain natural organic matter or mineral oxides. nih.govresearchgate.net The degradation products from photolysis can be complex but, similar to hydrolysis, often involve the breakdown of the core dithiocarbamate structure. nih.gov

Table 2: Summary of Environmental Degradation Pathways

Degradation Pathway Description Influencing Factors Typical Degradation Products

| Hydrolysis | Chemical breakdown in the presence of water. | pH: Rapid degradation under acidic conditions; more stable in alkaline media. nih.govresearchgate.netMetal Complexation: Stability increases when complexed with metals, especially Cu(II). researchgate.net | Carbon Disulfide, N,N-Dimethylamine. cdnsciencepub.com | | Photolysis | Degradation initiated by exposure to sunlight (UV radiation). | Light Intensity: Rate increases with higher UV exposure. Photosensitizers: Presence of other substances can accelerate degradation. nih.govresearchgate.net | Various breakdown products from the dithiocarbamate structure. nih.gov |

Microbial Biotransformation Pathways and Enzyme-Mediated Degradation

While specific studies detailing the microbial biotransformation of Methylenebis(N,N-dimethyldithiocarbamate) are not extensively available in peer-reviewed literature, the degradation pathways can be inferred from research on the broader class of dithiocarbamate (DTC) compounds, particularly the N,N-dimethyldithiocarbamates (DMDTCs). nih.govcoresta.org The environmental degradation of DTCs is known to proceed relatively quickly through processes like hydrolysis, photolysis, and oxidation. nih.gov

Microorganisms play a crucial role in the breakdown of these compounds in soil and water. nih.gov Several microbial genera have been identified as capable of degrading DTCs, acting on them as sources of carbon and nitrogen. nih.gov Fungi such as Aspergillus, Penicillium, Trichoderma, and Mucor, along with bacteria including Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, and Serratia, have been implicated in the degradation processes of various DTCs. nih.gov A microbial consortium comprising bacteria from the genera Alcaligenes, Pseudomonas, and Hypomicrobium has been specifically developed for the purpose of biodegrading dithiocarbamates. google.com

The enzymatic degradation of Methylenebis(N,N-dimethyldithiocarbamate) is hypothesized to begin with an initial cleavage of the molecule. The central methylene (B1212753) bridge (—CH₂—) and the thioester linkages are likely points for enzymatic attack by microbial hydrolases and oxidases. The mechanism of action for DTC fungicides involves the inhibition of metal-dependent and sulfhydryl-containing enzymes in target organisms, which suggests that microbial enzymes capable of cleaving such sulfur-containing moieties are central to their degradation. coresta.orgepa.govepa.gov

The biotransformation likely proceeds via hydrolysis, leading to the destabilization and breakdown of the dithiocarbamate structure. A key reaction in the degradation of many DTCs is the acid-catalyzed decomposition that yields carbon disulfide (CS₂), a volatile and common metabolite. epa.govepa.govcdnsciencepub.com

Table 1: Potential Microbial Genera and Enzymes in the Biotransformation of Dithiocarbamates

Microbial GroupRepresentative GeneraPotential Enzymatic ActionTarget Linkage/Moiety
Bacteria Pseudomonas, Alcaligenes, Hypomicrobium, EnterobacterHydrolases, Oxidases, Methylotroph enzymesThioester bonds, Methylene bridge, Dimethylamine (B145610)
Fungi Aspergillus, Penicillium, TrichodermaHydrolases, OxidasesThioester bonds, Methylene bridge

This table is based on data for the broader class of dithiocarbamates, as specific data for Methylenebis(N,N-dimethyldithiocarbamate) is limited.

Identification and Fate of Primary and Secondary Degradation Products

The degradation of Methylenebis(N,N-dimethyldithiocarbamate) is expected to produce a series of primary and secondary products through abiotic and microbial processes.

Primary Degradation Products

Based on the chemical structure and the known degradation patterns of related compounds like tetramethyl thiuram disulfide (TMTD), the initial breakdown of Methylenebis(N,N-dimethyldithiocarbamate) is predicted to yield N,N-dimethyldithiocarbamic acid and formaldehyde. google.com However, N,N-dimethyldithiocarbamic acid is inherently unstable, especially in acidic conditions, and rapidly decomposes into dimethylamine and carbon disulfide (CS₂). epa.govcdnsciencepub.com Therefore, the principal primary degradation products found in the environment are more likely to be:

Carbon Disulfide (CS₂): A volatile organosulfur compound that is a common breakdown product of all dithiocarbamates. eurofins.de

Dimethylamine ((CH₃)₂NH): An organic compound that results from the breakdown of the dimethyldithiocarbamate (B2753861) moiety. google.com

Formaldehyde (CH₂O): Results from the cleavage of the central methylene bridge. google.com

Fate of Degradation Products

The environmental fate of these primary products varies. Carbon disulfide is volatile and can be lost to the atmosphere, though it can also be further metabolized by sulfur-oxidizing microorganisms. cdnsciencepub.com Dimethylamine can be utilized as a carbon and nitrogen source by methylotrophic bacteria. google.com Formaldehyde is a simple organic molecule that is readily metabolized by a wide variety of microorganisms.

Secondary Degradation Products

Further microbial metabolism of the primary degradation products leads to the formation of simpler, inorganic compounds. This process, known as mineralization, results in the conversion of the organic constituents of the original molecule into:

Ammonia (NH₃) or nitrate (B79036) (NO₃⁻) from the nitrogen in dimethylamine.

Sulfate (SO₄²⁻) from the sulfur in carbon disulfide.

Carbon dioxide (CO₂) and water (H₂O) from the carbon backbones.

Research on the environmental presence of related compounds has identified dimethyldithiocarbamate (DMDC) as a metabolite in coastal seawater and sediment. nih.govresearchgate.net This indicates that while degradation occurs, the core dithiocarbamate structure can have a transient persistence in aquatic systems. Its concentration is typically lower in surface waters, which is attributed to photodegradation, suggesting that sunlight plays a significant role in its ultimate fate. nih.govresearchgate.net

Table 2: Potential Degradation Products of Methylenebis(N,N-dimethyldithiocarbamate) and Their Environmental Fate

Degradation ProductChemical FormulaTypeLikely Environmental Fate
N,N-Dimethyldithiocarbamic acid C₃H₇NS₂Primary (unstable)Rapidly decomposes to dimethylamine and carbon disulfide. cdnsciencepub.com
Carbon Disulfide CS₂PrimaryVolatilization; Microbial metabolism to sulfate. cdnsciencepub.com
Dimethylamine (CH₃)₂NHPrimaryUtilized as a substrate by methylotrophic bacteria. google.com
Formaldehyde CH₂OPrimaryReadily metabolized by various microorganisms. google.com
Sulfate SO₄²⁻SecondaryIncorporated into biological cycles.
Ammonia/Nitrate NH₃ / NO₃⁻SecondaryUtilized by plants and microorganisms as a nitrogen source.

Advanced Analytical Methodologies for Research on Methylenebis N,n Dimethyldithiocarbamate

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Methylenebis(N,N-dimethyldithiocarbamate), enabling its separation from other components for accurate quantification and identification. High-performance liquid chromatography and gas chromatography are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of dithiocarbamates, including Methylenebis(N,N-dimethyldithiocarbamate). Due to the non-volatile and thermally labile nature of many dithiocarbamates, HPLC is often preferred over gas chromatography for direct analysis. The methodology typically employs a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase is used for elution.

Research into the analysis of related N,N-dimethyldithiocarbamate (DMDC) compounds demonstrates the utility of HPLC with pre-column derivatization to enhance detection sensitivity and specificity. For instance, a method using an I2/KI solution as a derivatizing agent allows for subsequent determination by an HPLC system equipped with a variable wavelength ultraviolet (UV) detector. rsc.org Detection is commonly performed at wavelengths where the dithiocarbamate (B8719985) functional group or its derivative exhibits strong absorbance, such as around 254 nm or 272 nm. rsc.orgresearchgate.net The quantification of the compound is achieved by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentration.

Table 1: Illustrative HPLC Parameters for Dithiocarbamate Analysis
ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol/Water or Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detector UV-Vis Detector (e.g., at 254 nm)
Injection Volume 20 µL
Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the structural confirmation and impurity profiling of Methylenebis(N,N-dimethyldithiocarbamate). While direct analysis of intact dithiocarbamates by GC can be challenging, the technique is widely used for analyzing their degradation products or derivatives. mdpi.com A common approach involves the acid hydrolysis of dithiocarbamates to release carbon disulfide (CS2), which is then analyzed by GC. mdpi.com However, this method does not distinguish between different types of dithiocarbamates.

For specific analysis and impurity profiling, a derivatization step is often employed to convert the target compound into a more volatile and thermally stable form. researchgate.net For example, dithiocarbamates can be extracted and then methylated using an agent like methyl iodide to form their corresponding methyl esters, which are amenable to GC-MS analysis. researchgate.netencyclopedia.pub This allows for the separation of Methylenebis(N,N-dimethyldithiocarbamate) from process-related impurities or degradation products. The mass spectrometer provides definitive structural information based on the mass-to-charge ratio and fragmentation pattern of the eluted compounds, making it an ideal tool for identifying unknown impurities. thermofisher.com The high resolving power of modern GC-MS systems enables the detection and identification of trace-level impurities. thermofisher.com

Table 2: Typical GC-MS Conditions for Derivatized Dithiocarbamate Analysis
ParameterCondition
GC Column Capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.5 µm film) nih.gov
Carrier Gas Helium at a constant flow (e.g., 1.5 mL/min) nih.gov
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., start at 50°C, ramp to 320°C) thermofisher.com
MS Ionization Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range 50-500 amu

Spectroscopic Characterization Techniques

Spectroscopy provides invaluable information regarding the molecular structure of Methylenebis(N,N-dimethyldithiocarbamate). Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used synergistically to confirm the identity, elucidate the structure, and analyze the purity of the compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of Methylenebis(N,N-dimethyldithiocarbamate) will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The key functional groups in the molecule are the C-H bonds of the methyl and methylene (B1212753) groups, the C-N single bond (with partial double bond character, often called the thioureide bond), the C=S (thione) double bond, and the C-S single bond. The C-H stretching vibrations from the alkane-like portions of the molecule typically appear in the 2850-3000 cm⁻¹ region. libretexts.org A prominent band in the spectrum is the C-N stretching vibration of the dithiocarbamate group, which is expected in the 1450-1550 cm⁻¹ range. The C=S stretching vibration typically gives rise to a peak in the 950-1250 cm⁻¹ region. The C-S single bond stretches are generally weaker and appear in the fingerprint region between 600-800 cm⁻¹. The presence and precise location of these bands provide strong evidence for the dithiocarbamate structure.

Table 3: Characteristic IR Absorption Frequencies for Methylenebis(N,N-dimethyldithiocarbamate)
Functional GroupBond VibrationCharacteristic Wavenumber (cm⁻¹)
Alkyl C-H stretch2850 - 2960
Thioureide C-N stretch1450 - 1550
Thione C=S stretch950 - 1250
Thioether C-S stretch600 - 800

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules. carlroth.com Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of Methylenebis(N,N-dimethyldithiocarbamate).

In the ¹H NMR spectrum, the symmetrical nature of the molecule would lead to two distinct signals. The twelve protons of the four equivalent methyl groups (-N(CH₃)₂) would appear as a single, sharp singlet. The two protons of the central methylene bridge (-S-CH₂-S-) would also produce a singlet at a different chemical shift. The integration of these peaks would be in a 12:2 (or 6:1) ratio, confirming the proton count in these different chemical environments.

The ¹³C NMR spectrum would similarly show a simple pattern with three distinct signals: one for the methyl carbons, one for the central methylene carbon, and one for the carbon atom of the C=S group. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm connectivity, although for a molecule with this degree of symmetry, the 1D spectra are often sufficient for complete structural assignment. nih.gov

Table 4: Predicted NMR Spectral Data for Methylenebis(N,N-dimethyldithiocarbamate)
NucleusGroupPredicted Chemical Shift (δ, ppm)Multiplicity
¹H -N(CH₃)₂~3.3 - 3.5Singlet
¹H -S-CH₂-S-~4.5 - 5.0Singlet
¹³C -N(CH₃)₂~35 - 45Quartet (in ¹H-coupled)
¹³C -S-CH₂-S-~40 - 50Triplet (in ¹H-coupled)
¹³C -C=S~190 - 210Singlet

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of Methylenebis(N,N-dimethyldithiocarbamate). ijprajournal.com The molecular formula of the compound is C₇H₁₄N₂S₄, which corresponds to a molecular weight of approximately 254.5 g/mol . nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement (e.g., 254.00398315 Da), which can be used to confirm the elemental formula. nih.gov

When subjected to ionization in the mass spectrometer, typically by electron ionization (EI), the molecule fragments in a predictable manner. The analysis of this fragmentation pattern provides further structural confirmation. nih.gov The mass spectrum of Methylenebis(N,N-dimethyldithiocarbamate) shows characteristic fragment ions. Key peaks are observed at mass-to-charge ratios (m/z) of 88 and 166. nih.gov The fragmentation process likely involves the cleavage of the C-S and S-S bonds. The peak at m/z 88 can be attributed to the [S=C=N(CH₃)₂]⁺ fragment, a common and stable ion in the mass spectra of dimethyldithiocarbamates. The peak at m/z 166 likely corresponds to the loss of a dimethyldithiocarbamoyl radical. The molecular ion peak (M⁺) at m/z 254 may also be observed.

Table 5: Key Mass Spectrometry Fragments for Methylenebis(N,N-dimethyldithiocarbamate)
m/zProposed Fragment IonFormula
254 Molecular Ion [M]⁺[C₇H₁₄N₂S₄]⁺
166 [M - SCN(CH₃)₂]⁺ or [CH₂SCSSN(CH₃)₂]⁺[C₄H₈NS₃]⁺
120 [SCSN(CH₃)₂]⁺[C₃H₆NS₂]⁺
88 [SCN(CH₃)₂]⁺[C₃H₆NS]⁺

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process employed in analytical chemistry to convert an analyte into a product of similar structure that is more suitable for analysis by a particular technique, such as chromatography. For a compound like Methylenebis(N,N-dimethyldithiocarbamate), which can be challenging to analyze directly due to its polarity and thermal instability, derivatization strategies are crucial for improving its chromatographic behavior, enhancing detector response, and thereby increasing the sensitivity and selectivity of the analytical method.

Pre-column Derivatization for Dithiocarbamate Detection

Pre-column derivatization involves modifying the analyte before its introduction into the chromatographic system. This approach is widely used for the analysis of dithiocarbamates, including Methylenebis(N,N-dimethyldithiocarbamate), primarily for high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The primary goal is to convert the polar dithiocarbamate moiety into a less polar and more UV-active derivative.

The most common pre-column derivatization strategy for dithiocarbamates is alkylation , specifically S-alkylation. This reaction targets the sulfur atoms of the dithiocarbamate group. Methylating agents, such as methyl iodide or dimethyl sulfate , are frequently used to convert the dithiocarbamate salts into their corresponding methyl esters. These resulting S-methylated derivatives are more volatile and less polar, making them amenable to separation by reversed-phase HPLC.

The derivatization process typically begins with the extraction of the dithiocarbamate from the sample matrix. Due to the instability of dithiocarbamates, especially in acidic conditions, the extraction is carried out in an alkaline medium. To prevent degradation and chelate interfering metal ions, a solution of ethylenediaminetetraacetic acid (EDTA) and a reducing agent like L-cysteine is often employed. Following extraction, the derivatizing agent is added to the extract, leading to the formation of the stable, derivatized analyte. The resulting methyl esters of the dithiocarbamates can then be readily separated and quantified using HPLC with UV detection, typically around 272 nm.

Derivatizing Agent Analyte Functional Group Resulting Derivative Analytical Technique
Methyl IodideDithiocarbamateS-methylated dithiocarbamateHPLC-UV
Dimethyl SulfateDithiocarbamateS-methylated dithiocarbamateHPLC-UV
Ethyl IodideDithiocarbamateS-ethylated dithiocarbamateHPLC-UV

Ion-Pair Methylation and Other Chemical Derivatizations

Ion-pair methylation is a specific type of derivatization that combines the principles of ion-pair extraction and chemical derivatization. This technique is particularly useful for extracting ionic analytes, such as dithiocarbamate anions, from an aqueous matrix into an organic solvent where the derivatization reaction can occur more efficiently. This method has been successfully applied to the analysis of dithiocarbamates by both HPLC and gas chromatography (GC).

In this procedure, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium hydrogen sulfate, is used as an ion-pairing reagent. The tetrabutylammonium cation forms an ion pair with the dithiocarbamate anion in the aqueous phase. This ion pair is sufficiently hydrophobic to be extracted into an organic solvent like chloroform or dichloromethane. Once in the organic phase, a methylating agent, typically methyl iodide , is introduced. The methylation reaction proceeds to form the S-methylated derivative of the dithiocarbamate. This derivative is then analyzed by either HPLC-UV or, after solvent evaporation and reconstitution in a suitable solvent, by GC with a detector such as a mass spectrometer (MS) or a flame photometric detector (FPD).

While methylation is the most prevalent derivatization for dithiocarbamates, other chemical derivatizations have been explored for various classes of compounds, although their specific application to Methylenebis(N,N-dimethyldithiocarbamate) is less common. These include:

Acylation: This involves the introduction of an acyl group (R-C=O) to a molecule. While common for amines and phenols, its application to dithiocarbamates is not widespread.

Silylation: This process replaces active hydrogen atoms with a trimethylsilyl (TMS) group. Silylation is a very common derivatization technique for GC analysis of polar compounds containing -OH, -NH, or -SH groups, as it increases volatility and thermal stability. However, its direct application to the dithiocarbamate group of Methylenebis(N,N-dimethyldithiocarbamate) is not a standard procedure.

Derivatization with Pentafluorobenzyl Bromide (PFBBr): PFBBr is a derivatizing agent used to enhance the detectability of compounds in GC with an electron capture detector (ECD). It reacts with nucleophilic functional groups. While it is effective for phenols, thiols, and some amines, its routine use for dithiocarbamate analysis is not well-established.

For gas chromatographic analysis of dithiocarbamates, the most common method does not involve derivatization of the intact molecule but rather a quantitative chemical degradation. This standard approach involves the acid hydrolysis of the dithiocarbamate to evolve carbon disulfide (CS2) , which is then purged, trapped, and analyzed by GC. This method, however, is a total dithiocarbamate measurement and does not distinguish between different dithiocarbamate fungicides.

Derivatization Strategy Reagents Mechanism Primary Analytical Technique
Ion-Pair MethylationTetrabutylammonium salt, Methyl IodideFormation of an ion pair for extraction into an organic solvent, followed by S-methylation.HPLC-UV, GC-MS, GC-FPD
Acid HydrolysisStrong Acid (e.g., HCl), HeatDegradation of the dithiocarbamate to carbon disulfide.GC-FPD, GC-MS

Advanced Applications and Emerging Research Directions

Applications in Advanced Materials Science

The unique chemical structure of Methylenebis(N,N-dimethyldithiocarbamate), featuring reactive sulfur moieties, makes it a versatile compound in materials science. Its applications range from enhancing the durability of polymers to synthesizing novel nanomaterials and aiding in environmental remediation.

In the rubber industry, the vulcanization process is critical for converting raw rubber into a durable material. This is achieved by forming cross-links between polymer chains. Dithiocarbamates, as a class of compounds, are known as ultra-accelerators in the sulfur vulcanization of natural and synthetic rubbers. lusida.comakrochem.com They significantly increase the speed of vulcanization, allowing the process to occur at lower temperatures and with greater efficiency than when sulfur is used alone. akrochem.com

These accelerators are highly active and can facilitate rapid curing, which is advantageous for products manufactured via continuous curing processes, such as cables and tubing. akrochem.com Dithiocarbamates are often so powerful that they are used as secondary accelerators in combination with primary accelerators like thiazoles (e.g., MBT, MBTS) and sulfenamides. lusida.comakrochem.com This combination allows for precise control over the vulcanization process, balancing the cure rate with processing safety to prevent premature curing or "scorch". lusida.com The dithiocarbamate (B8719985) group functions by forming active sulfurating complexes that facilitate the creation of sulfur cross-links between polymer chains. researchgate.net

The longevity and performance of lubricating oils are often compromised by oxidation at high temperatures. Methylenebis(dialkyldithiocarbamates) are investigated as effective antioxidant additives, particularly for their synergistic effects when combined with other compounds. mdpi.comresearchgate.net These dithiocarbamates function primarily as peroxide decomposers, breaking down hydroperoxides that are key intermediates in the oxidation chain reaction of lubricants. researchgate.net

Research has shown that combining Methylenebis(di-n-butyldithiocarbamate), a close analogue of the title compound, with other antioxidants like oil-soluble molybdenum complexes (MC) or various amine-based radical scavengers leads to a significant enhancement in the oxidative stability of base oils. mdpi.comresearchgate.net This synergy arises because the different additives target distinct stages of the oxidation process. The dithiocarbamate decomposes peroxides, while amine or phenolic antioxidants scavenge free radicals. This complementary action is more effective than using a single antioxidant alone. mdpi.com Studies using differential scanning calorimetry (DSC) have quantified this effect, showing a marked increase in the oxidation induction time (OIT) of the lubricating oil. mdpi.comresearchgate.net

Table 1: Synergistic Antioxidant Effect in Lubricating Oil
Base OilAdditive(s)Key FindingReference
PAO Derived Lubricating OilMethylene (B1212753) bis(di-n-butyldithiocarbamate) + Organic Molybdenum Complex (MC)Significantly increases the initial oxidation temperature (IOT) and oxidation induction time (OIT). The combination effectively inhibits the formation of carbonyl and hydroxyl compounds. mdpi.comresearchgate.net
Mineral and Synthetic OilsMethylene bis-dialkyl dithiocarbamate + Radical Scavengers (e.g., aromatic amines, hindered phenols)Exhibits outstanding synergistic antioxidant effects, especially in low phosphorus engine oils. researchgate.net
Soybean OilZinc dialkyldithiocarbamate + Antimony dithiocarbamateDemonstrated excellent synergism in improving oxidative stability over diphenylamine (B1679370) and hindered phenol (B47542) antioxidants. illinois.edu

A significant emerging application for dithiocarbamate complexes, including Methylenebis(N,N-dimethyldithiocarbamate), is their use as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. nih.govnih.gov In this method, the dithiocarbamate complex, which contains both the metal and sulfur atoms required for the final nanoparticle, is decomposed under controlled conditions. This approach offers a straightforward route to producing monodispersed semiconductor nanocrystals. nih.gov

The decomposition of metal dithiocarbamate precursors in high-boiling point solvents or via solventless thermal methods yields a variety of metal sulfide nanoparticles. researchgate.net For example, dithiocarbamate complexes of iron, nickel, copper, and cadmium have been used to synthesize nanoparticles such as violarite (FeNi₂S₄), pentlandite (B1173512) ((Fe,Ni)₉S₈), covellite (CuS), and cadmium sulfide (CdS). ymerdigital.com The size and phase of the resulting nanomaterials can be controlled by adjusting reaction parameters like temperature and precursor concentration. ymerdigital.com This method is valued for its relative simplicity and ability to produce high-quality, crystalline nanomaterials with potential applications in electronics, catalysis, and photovoltaics. nih.gov

The dithiocarbamate functional group is a powerful chelating agent for heavy metals. This property is exploited in wastewater treatment to remove toxic metal ions. p2infohouse.orgnih.gov Compounds like Methylenebis(N,N-dimethyldithiocarbamate) can effectively bind to various divalent heavy metal ions such as copper (Cu(II)), lead (Pb(II)), and nickel (Ni(II)). nih.gov

The mechanism of action is based on the Hard and Soft Acids and Bases (HSAB) theory. The sulfur atoms in the dithiocarbamate ligand are considered soft bases, which gives them a strong affinity for soft or borderline acid metal ions like Cu(II) and Pb(II). nih.govnih.gov The chelation process involves the formation of stable, five- or six-membered rings with the metal ion, leading to the creation of an insoluble metal-dithiocarbamate complex. p2infohouse.orgnih.gov This complex then precipitates out of the solution, allowing for its removal through filtration or sedimentation. researchgate.net This method is effective even for treating rinsewater from industrial processes like electroplating, where metals are often present in stable, complexed forms that are difficult to remove by conventional precipitation with hydroxide. p2infohouse.org

Computational and Theoretical Chemistry Studies

To complement experimental research, computational methods are employed to investigate the fundamental properties of Methylenebis(N,N-dimethyldithiocarbamate) at a molecular level. These theoretical studies provide valuable insights into the compound's electronic structure, which governs its reactivity and potential applications.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic properties of dithiocarbamate complexes. researchgate.netrsc.org These computational studies can predict various parameters that are difficult or impossible to measure experimentally. ymerdigital.com

By solving approximations of the Schrödinger equation, researchers can determine the optimized molecular geometry, including bond lengths and angles. ymerdigital.comrsc.org Furthermore, DFT calculations provide detailed information about the electronic structure, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ymerdigital.com The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. ymerdigital.comresearchgate.net Other calculated properties include the molecular electrostatic potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, and Mulliken atomic charges, which describe the charge distribution among the atoms. ymerdigital.com These theoretical findings help to explain the observed behavior of the compound, such as its ability to act as a ligand in metal complexes or its role in chemical reactions. researchgate.netresearchgate.net

Table 2: Parameters Investigated via Quantum Chemical Calculations for Dithiocarbamate Systems
Calculated ParameterSignificanceTypical MethodReference
Optimized Molecular GeometryPredicts stable bond lengths, bond angles, and dihedral angles of the molecule.DFT (e.g., B3LYP/LANL2DZ) ymerdigital.comrsc.org
HOMO-LUMO EnergiesThe energy gap indicates chemical reactivity, kinetic stability, and electronic transition properties. Determines ionization potential and electron affinity.DFT ymerdigital.comresearchgate.net
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.DFT ymerdigital.com
Mulliken Atomic ChargesQuantifies the partial charge on each atom, providing insight into bonding and reactivity.DFT ymerdigital.com
Band Gap EnergyDetermines the electronic and optical properties of the material (e.g., whether it is a semiconductor).DFT (GGA-PBE+U) researchgate.net

Future Research Trajectories and Interdisciplinary Integration

The synthesis of dithiocarbamates, including methylenebis(N,N-dimethyldithiocarbamate), has traditionally involved the reaction of a secondary amine with carbon disulfide. mhlw.go.jp However, there is a growing interest in developing more sustainable and environmentally friendly synthetic methods. Recent research has focused on "green chemistry" approaches that minimize the use of hazardous solvents and reagents and improve reaction efficiency.

One promising avenue is the use of catalyst-free, one-pot reactions conducted under solvent-free conditions or in green solvents like ethanol-water mixtures or deep eutectic solvents. nih.govnih.govnih.govnih.gov These methods offer several advantages, including simplicity, high yields, and reduced environmental impact. For instance, a highly efficient synthesis of S-alkyl dithiocarbamates has been achieved through a one-pot reaction of amines, carbon disulfide, and alkyl halides without the need for a catalyst. nih.gov Another approach involves the use of 2,4,6-trichloro mhlw.go.jpnih.govrsc.orgtriazine (CC) or 2,4-dichloro-6-methoxy mhlw.go.jpnih.govrsc.orgtriazine (DCMT) to activate dimethyl sulfoxide (B87167) (DMSO) for the synthesis of N,N'-methylenebisamides, a related class of compounds. nih.gov

A specific method for the synthesis of methylenebis(N,N-dimethyldithiocarbamate) has been described where it is used as a reagent for aldehyde synthesis. mhlw.go.jpnih.gov This involves the treatment of the compound with n-butyllithium to produce a lithiomethylene derivative, which then reacts with alkyl halides. mhlw.go.jpnih.gov

Future research in this area will likely focus on:

The development of catalytic systems that can operate under milder conditions and with higher atom economy.

The use of renewable starting materials and bio-based solvents.

The design of continuous flow processes for the large-scale, sustainable production of methylenebis(N,N-dimethyldithiocarbamate) and other dithiocarbamates.

The following table summarizes some of the novel and sustainable synthetic approaches for dithiocarbamates.

Synthetic ApproachKey FeaturesPotential Advantages
Catalyst-free, one-pot synthesisReaction of amines, CS₂, and alkyl halides without a catalyst. nih.govSimplicity, high atom economy, avoids toxic catalysts.
Reactions in green solventsUse of ethanol-water mixtures or deep eutectic solvents. nih.govnih.govReduced use of hazardous organic solvents, potential for solvent recycling.
Activated DMSO synthesisUse of CC or DCMT to activate DMSO for bisamide formation. nih.govSimple operation, use of inexpensive reagents.

A thorough understanding of the mechanisms by which methylenebis(N,N-dimethyldithiocarbamate) interacts with biological systems and behaves in the environment is crucial for assessing its potential risks and benefits. Research in this area is moving towards a more detailed, molecular-level understanding of these processes.

The biological activity of dithiocarbamates is often linked to their ability to chelate metal ions, which can disrupt the function of metalloenzymes that are essential for cellular processes. researchgate.net For example, dithiocarbamates have been shown to inhibit enzymes like superoxide (B77818) dismutase, which plays a role in the oxidative stress response of many organisms. The decomposition of N,N-dialkyl dithiocarbamates in acidic conditions can release carbon disulfide, a known neurotoxicant. The rate of this decomposition is influenced by the electronic and steric properties of the nitrogen substituents.

In the environment, the fate of compounds like methylenebis(N,N-dimethyldithiocarbamate) is governed by a combination of biotic and abiotic degradation processes. While specific degradation pathways for this compound are not well-documented, studies on other organic compounds show that degradation can occur through oxidation, reduction, hydroxylation, and hydrolysis. The environmental degradation of some polymers, for instance, can be initiated by abiotic reactions followed by biological degradation by bacteria and fungi.

Future research should aim to:

Identify the specific molecular targets of methylenebis(N,N-dimethyldithiocarbamate) in various organisms.

Elucidate the detailed metabolic pathways of the compound in different species.

Characterize the environmental degradation pathways and identify the resulting transformation products.

Investigate the potential for bioaccumulation and biomagnification in food chains.

The ability to detect and quantify methylenebis(N,N-dimethyldithiocarbamate) and other dithiocarbamates in various matrices is essential for monitoring their presence in the environment and in food products. While traditional analytical methods like chromatography are reliable, there is a growing need for rapid, sensitive, and field-portable analytical platforms for in-situ monitoring.

Recent advancements in analytical chemistry have led to the development of several promising techniques for dithiocarbamate detection. These include:

High-Performance Liquid Chromatography (HPLC): A sensitive method for the determination of N,N-dimethyldithiocarbamate in wastewater has been developed using pre-column derivatization with an iodine/potassium iodide solution followed by HPLC with UV detection. nih.gov Another method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) after a modified QuEChERS extraction and methylation for the analysis of various dithiocarbamates in food and beverage samples.

Electrochemical Sensors: Dithiocarbamates possess multiple electroactive sites, making them suitable for electrochemical detection. mhlw.go.jpnih.gov Electrochemical methods can offer high sensitivity, with detection limits in the micromolar to nanomolar range. mhlw.go.jp However, challenges such as the low aqueous solubility of dithiocarbamates and potential interferences in real samples need to be addressed. mhlw.go.jp

Biosensors: Biosensors based on enzyme inhibition have shown potential for the selective and sensitive detection of dithiocarbamate fungicides. mhlw.go.jp These sensors utilize the inhibitory effect of dithiocarbamates on specific enzymes to generate a measurable signal.

Spectroscopic Techniques: Surface-enhanced Raman scattering (SERS) has emerged as a highly sensitive and selective technique for the detection of dithiocarbamates. mhlw.go.jp Mass spectrometry imaging (MSI) using gold nanoparticles has also been demonstrated for visualizing the distribution of fungicides within fruits and vegetables. nih.gov

The table below provides an overview of advanced analytical methods for the detection of dithiocarbamates.

Analytical PlatformPrinciple of DetectionKey Advantages
HPLC-UV/MSChromatographic separation followed by UV or mass spectrometric detection. nih.govHigh accuracy and selectivity.
Electrochemical SensorsMeasurement of current or potential changes upon interaction with the analyte. mhlw.go.jpnih.govHigh sensitivity, potential for miniaturization and real-time analysis.
BiosensorsEnzyme inhibition or other biological recognition events. mhlw.go.jpHigh selectivity and sensitivity.
SERS and MSIRaman signal enhancement or mass spectrometric imaging. nih.govmhlw.go.jpHigh sensitivity, potential for in-situ and label-free detection.

Future research will likely focus on the integration of these advanced analytical techniques into portable, user-friendly devices for real-time, on-site monitoring of methylenebis(N,N-dimethyldithiocarbamate).

Beyond their traditional use in agriculture, dithiocarbamates are being explored for a range of innovative applications in emerging technologies. Their unique chemical properties, particularly their ability to chelate metals and participate in various chemical reactions, make them versatile building blocks for new materials and systems.

Some of the emerging applications for dithiocarbamates include:

Nanotechnology: Dithiocarbamates have been used as ligands to stabilize gold nanoparticles, creating stable colloids with potential applications in catalysis, sensing, and nanomedicine. Dithiocarbamate-functionalized materials have also been used as initiators for polymerization processes in the synthesis of molecularly imprinted polymers for applications like water remediation.

Medicinal Chemistry: Dithiocarbamate complexes have shown a wide range of biological activities and are being investigated as potential therapeutic agents. For example, they have been studied as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net Some dithiocarbamate-based compounds have also been evaluated as potential drugs for treating diseases like Chagas disease, leishmaniasis, and African trypanosomiasis.

Materials Science: The ability of dithiocarbamates to form stable complexes with various metals has been utilized in the synthesis of novel coordination compounds with interesting electronic and magnetic properties. These materials could find applications in areas such as molecular electronics and spintronics.

The exploration of methylenebis(N,N-dimethyldithiocarbamate) in these emerging fields is still in its early stages. However, the versatility of the dithiocarbamate functional group suggests that this compound could also be a valuable component in the design of new functional materials and technologies. Future research in this area will likely involve interdisciplinary collaborations between chemists, materials scientists, and biologists to fully exploit the potential of methylenebis(N,N-dimethyldithiocarbamate) and related compounds.

Q & A

Q. Table 1: Key Characterization Techniques for Methylenebis(N,N-dimethyldithiocarbamate) Complexes

TechniqueApplicationExample DataReference
IR SpectroscopyLigand identificationC=S stretch at 1000 cm⁻¹
SCXRDStructural elucidationBond length: M–S = 2.3–2.5 Å
UV-Vis SpectroscopyElectronic transition analysisλₘₐₓ = 450 nm (charge transfer)

Q. Table 2: Toxicity Profile of Related Compounds

CompoundTest ModelOutcomeReference
4,4'-Methylenebis(N,N-dimethylaniline)Rat (oral)Thyroid carcinomas at high doses
Zinc dimethyldithiocarbamateDaphnia magnaEC₅₀ = 2.5 mg/L (96h exposure)

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